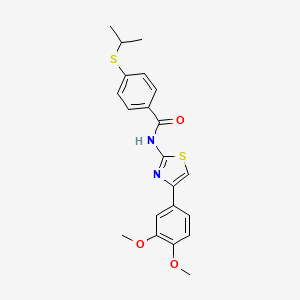
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential use in various research applications. This compound is commonly referred to as DMTB, and it is a potent inhibitor of tubulin polymerization.
Scientific Research Applications
Anticancer Activities
A series of compounds related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide have been synthesized and evaluated for their anticancer efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have shown promising results, with several derivatives exhibiting superior anticancer activities compared to reference drugs. The mode of synthesis involves starting from basic chemical precursors and employing various synthetic techniques to achieve the desired benzamide derivatives. These findings suggest the potential of these compounds in cancer research, particularly in the development of new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antifungal and Antimicrobial Properties
Other studies have focused on the antifungal activity of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives. These compounds were synthesized and tested against various fungal strains, demonstrating low to moderate antifungal activity. This highlights the chemical's potential as a base for developing new antifungal agents, contributing to the ongoing search for effective treatments against fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008).
Role in Antimicrobial Resistance
Further investigations into the structure-activity relationships of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives have led to the development of novel compounds with enhanced antimicrobial properties. These derivatives have been tested against a range of bacterial strains, showing significant potential in combating antimicrobial resistance. The synthesis of these compounds involves innovative chemical strategies, aiming to improve their efficacy and stability as antimicrobial agents. This research contributes to the broader efforts in addressing the global challenge of antimicrobial resistance (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28-16-8-5-14(6-9-16)20(24)23-21-22-17(12-27-21)15-7-10-18(25-3)19(11-15)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTRUUMCQUOURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2913014.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)
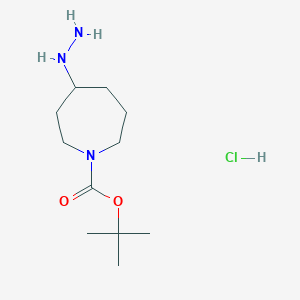
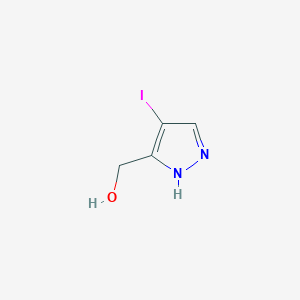
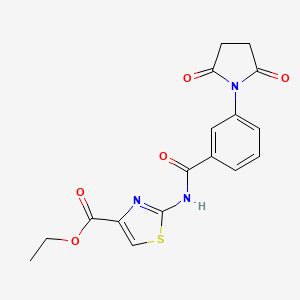
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)
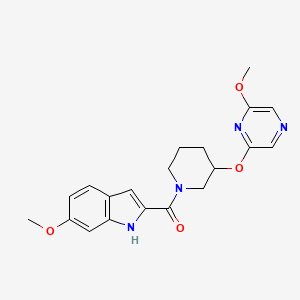

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)
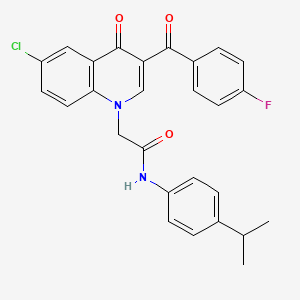
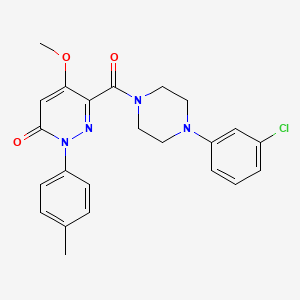

![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)
![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)